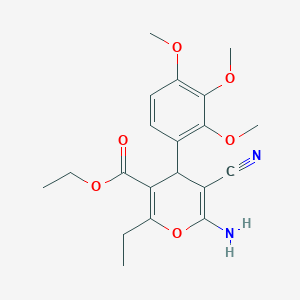
ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is a chemical compound that has garnered significant attention due to its potential applications in scientific research. This compound is a pyranocarboxylic acid derivative that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is not well understood. However, it has been reported that this compound inhibits the growth of various bacterial and fungal strains by interfering with their cell wall synthesis. Additionally, this compound has been reported to exhibit anti-inflammatory and anticancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate are not well studied. However, it has been reported that this compound exhibits antibacterial and antifungal activities by inhibiting the growth of various bacterial and fungal strains. Additionally, this compound has been reported to exhibit anti-inflammatory and anticancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate in lab experiments is its potential applications in medicinal chemistry. This compound can be used as a starting material for the synthesis of various bioactive molecules. Additionally, this compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the research on Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential applications of this compound in the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, future research can focus on the synthesis of new derivatives of this compound with improved bioactivity and lower cost.
Méthodes De Synthèse
Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate can be synthesized using several methods. One such method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, ethyl cyanoacetate, ethyl acetoacetate, and ammonium acetate in the presence of piperidine and acetic acid. This reaction results in the formation of the desired compound with a yield of 60%. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, ethyl cyanoacetate, and ethyl acetoacetate in the presence of piperidine and acetic acid. This reaction results in the formation of the intermediate, which is then reacted with ammonium acetate to form the desired compound.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate has several potential applications in scientific research. One such application is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various bioactive molecules. It has been reported that this compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been reported to exhibit anti-inflammatory and anticancer activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory and cancerous diseases.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-6-13-16(20(23)27-7-2)15(12(10-21)19(22)28-13)11-8-9-14(24-3)18(26-5)17(11)25-4/h8-9,15H,6-7,22H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQIZBILZMAGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=C(C(=C(C=C2)OC)OC)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorobenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5201807.png)
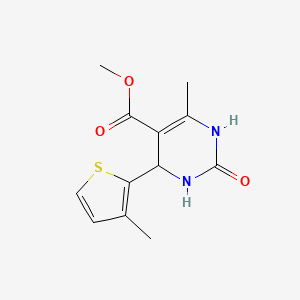
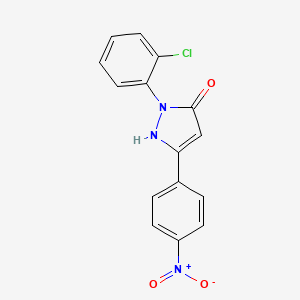
![1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5201839.png)
![4-{[3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5201847.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B5201857.png)
![4-(2-phenylethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5201866.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)
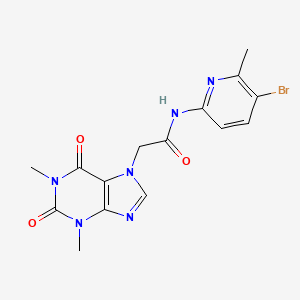
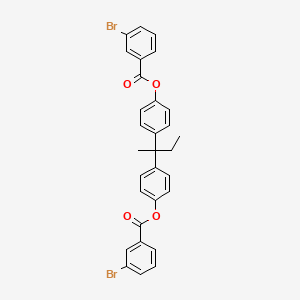
![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)